A Technical Guide to (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole: Synthesis, Properties, and Catalytic Applications
A Technical Guide to (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole: Synthesis, Properties, and Catalytic Applications
Abstract: (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a prominent member of the Pyridine-Oxazoline (PyOX) family of chiral ligands. These ligands have become indispensable tools in asymmetric catalysis due to their modular synthesis, stability, and strong chelating properties. This guide provides an in-depth analysis of the structure, properties, synthesis, and applications of this specific PyOX-type ligand, tailored for researchers and professionals in chemical synthesis and drug development.
Introduction to Pyrimidine-Oxazoline (PyOX) Ligands
Chiral ligands containing an oxazoline ring are among the most successful and versatile classes of ligands in asymmetric metal-catalyzed reactions.[1] The Pyridine-Oxazoline (PyOX) subclass, which features a central pyridine or analogous nitrogen-containing heterocycle linked to a chiral oxazoline moiety, has gained significant popularity for its ability to facilitate a wide range of challenging asymmetric transformations.[2] These bidentate N,N-ligands coordinate with a metal center to create a well-defined chiral environment, enabling high levels of enantioselectivity in product formation.[3]
The subject of this guide, (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, incorporates a pyrimidine ring instead of a pyridine ring. The additional nitrogen atoms in the pyrimidine heterocycle can modulate the electronic properties of the ligand and the coordinated metal center, offering unique reactivity and selectivity profiles compared to their pyridine-based counterparts.[4][5]
Molecular Structure and Stereochemistry
The defining features of (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole are its stereochemistry and the specific arrangement of its coordinating and steric-directing groups.
-
Chiral Center: The molecule possesses a single stereocenter at the C4 position of the oxazoline ring, which is in the (S)-configuration. This chirality is derived from the use of (S)-phenylalaninol as the chiral precursor during synthesis.
-
Benzyl Group: The benzyl group at the C4 position acts as a crucial steric directing group. It projects from the chiral center, creating a "chiral pocket" around the metal center upon coordination, which dictates the facial selectivity of substrate approach.
-
Pyrimidinyl Group: The 2-pyrimidinyl substituent is one of the two key coordinating groups, binding to the metal center via one of its nitrogen atoms. Its electronic properties influence the Lewis acidity and redox potential of the catalyst.[6]
-
Oxazoline Ring: The oxazoline ring provides the second coordination site through its nitrogen atom. The rigidity of this ring helps to lock the conformation of the metal-ligand complex, which is essential for effective stereochemical communication.
Caption: Structure of (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole.
Physicochemical Properties
While extensive experimental data for this specific molecule is not consolidated in a single source, properties can be inferred from related compounds and calculated values. Commercial suppliers provide some basic information.
| Property | Value | Source/Note |
| Molecular Formula | C₁₄H₁₃N₃O | [7] |
| Molecular Weight | 239.27 g/mol | [7] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | Based on similar compounds[8] |
| Purity | Typically ≥97% | [7][8] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [7][8] |
Synthesis and Purification
The synthesis of chiral oxazolines is a well-established process, typically involving the cyclization of a chiral β-amino alcohol with a suitable precursor.[9] For (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, the most common route involves the reaction of commercially available (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol) with 2-cyanopyrimidine.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for PyOX ligand synthesis.[10]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-phenylalaninol (1.0 eq) and anhydrous chlorobenzene (or another suitable high-boiling solvent).
-
Addition of Reagents: Add 2-cyanopyrimidine (1.05 eq) and a catalytic amount of anhydrous zinc chloride (ZnCl₂, ~10 mol%).
-
Causality: Zinc chloride acts as a Lewis acid, coordinating to the nitrile nitrogen and activating the carbon for nucleophilic attack by the amino alcohol's hydroxyl group.
-
-
Reaction Conditions: Heat the mixture to reflux (typically 130-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Causality: The aqueous wash removes the zinc catalyst and any unreacted starting materials or water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used as the eluent.
-
Causality: Chromatography separates the desired product from non-polar impurities and any remaining starting materials based on polarity.
-
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and polarimetry to determine the specific rotation.
Applications in Asymmetric Catalysis
The primary application of (S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is as a chiral ligand in transition-metal-catalyzed asymmetric reactions. It acts as a bidentate N,N-ligand, coordinating to metals such as copper, palladium, nickel, and iridium.[5][11]
Mechanism of Stereochemical Induction
The ligand coordinates to the metal center, forming a rigid C₂-symmetric or pseudo-C₂-symmetric complex. The bulky benzyl group on the stereogenic center of the oxazoline ring extends into one of the quadrants around the metal, effectively blocking that face. An incoming substrate is therefore forced to approach the metal center from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product.
Caption: Simplified catalytic cycle showing the role of the chiral ligand.
Notable Reactions:
-
Nickel-Catalyzed 1,2-Reduction: Oxazole-pyrimidine ligands have been successfully used in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones to produce valuable chiral allylic alcohols with high yields and excellent enantioselectivity (up to 99% ee).[5]
-
Allylic Oxidation: Copper(II) complexes bearing PyOX ligands have been investigated for the asymmetric allylic oxidation of olefins, such as cyclohexene.[11]
-
Cross-Coupling Reactions: The electronic properties of PyOX ligands make them suitable for stabilizing low-valent metal intermediates, which are crucial in many cross-coupling reaction cycles.[6]
Potential in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of medicinal chemistry, known for a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][12] While the primary focus for the title compound is catalysis, its structural motifs—the pyrimidine ring and the oxazoline scaffold—suggest potential for biological activity. The chiral nature of the molecule could lead to specific interactions with biological targets like enzymes or receptors, making it an interesting scaffold for future drug discovery programs.[9]
Conclusion
(S)-4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a highly effective and versatile chiral ligand belonging to the PyOX family. Its well-defined structure, accessible synthesis, and the unique electronic influence of the pyrimidine ring make it a valuable tool for developing novel asymmetric catalytic methods. The continued exploration of such ligands is expected to push the boundaries of enantioselective synthesis, enabling the efficient production of complex chiral molecules for the pharmaceutical and fine chemical industries.
References
-
Gao, J., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews. Available from: [Link]
-
Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]
-
McManus, H. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Available from: [Link]
-
Verma, P., et al. (2022). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. PMC. Available from: [Link]
-
Diva-Portal.org. (2001). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Available from: [Link]
-
ResearchGate. (2015). Initial PyOx synthesis and revised plan. Available from: [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]
-
ACS Publications. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Available from: [Link]
-
Journal of Pharmacy and Chemical Research. (2014). Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity. Available from: [Link]
-
ResearchGate. (2023). Physicochemical properties of the synthesized compounds calculated by Data Warrior. Available from: [Link]
-
ResearchGate. (2009). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Available from: [Link]
-
R Discovery. (2015). Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis. Available from: [Link]
-
Wiley Online Library. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2-Reduction of α,β-Unsaturated Ketones. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole | 404844-73-1 [sigmaaldrich.com]
- 9. (S)-4-Benzyl-2-vinyl-4,5-dihydrooxazole | 1416402-97-5 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. jocpr.com [jocpr.com]
